REACTION_CXSMILES
|
[ClH:1].[NH2:2][CH2:3][C:4](=[O:10])[CH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH2:11](O)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>Cl>[ClH:1].[NH2:2][CH2:3][C:4](=[O:10])[CH2:5][CH2:6][C:7]([O:9][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:8] |f:0.1,4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(CCC(=O)O)=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added in a 50 ml glass reactor
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
The excess n-hexanol was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the product finally dried under high vacuum
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(CCC(=O)OCCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |